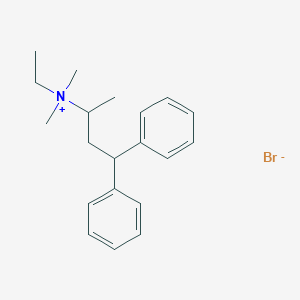

Bromure d'émépronium

Vue d'ensemble

Description

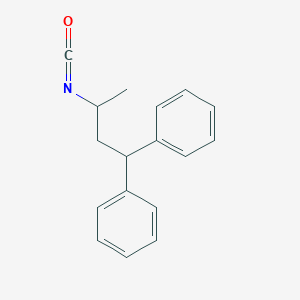

Le bromure d'émépronium est un composé d'ammonium quaternaire principalement utilisé comme anticholinergique en urologie. Il est connu pour ses propriétés antispasmodiques, qui contribuent au traitement de l'incontinence urinaire et d'autres affections connexes. Le composé est caractérisé par sa formule chimique C20H28BrN et une masse molaire de 362,355 g/mol .

Applications De Recherche Scientifique

Emepronium bromide has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Emepronium Bromide is primarily classified as an anticholinergic drug . It targets the muscarinic acetylcholine receptors, which play a crucial role in the nervous system .

Mode of Action

As an anticholinergic, it likely works by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the nervous system . This can lead to a decrease in the activity of the parasympathetic nervous system, which may help to reduce muscle spasms and contractions .

Biochemical Pathways

Given its anticholinergic properties, it likely impacts pathways involving the neurotransmitter acetylcholine .

Result of Action

Emepronium Bromide is used in urology as an antispasmodic . It can help to reduce symptoms such as nocturia and urgency with incontinence . It can cause ulceration of the esophagus, so it should be taken in an orthostatic position with sufficient amounts of liquids .

Analyse Biochimique

Biochemical Properties

Emepronium Bromide acts by blocking peripheral cholinergic nerves and ganglionic transmission . This interaction increases bladder capacity, delays the first desire to void, and decreases voiding pressure

Cellular Effects

Emepronium Bromide’s primary cellular effect is its anticholinergic action, which leads to relaxation of the bladder muscles . It can also cause ulceration of the esophagus, so it should be taken in an orthostatic position with sufficient amounts of liquids

Molecular Mechanism

As an anticholinergic drug, it likely works by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du bromure d'émépronium implique généralement la quaternisation d'une amine tertiaire avec un halogénure d'alkyle. Le processus commence par la préparation de l'amine tertiaire, qui est ensuite mise à réagir avec un halogénure d'alkyle, tel que le bromométhane, dans des conditions contrôlées pour former le composé d'ammonium quaternaire.

Méthodes de Production Industrielle : Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des réactions de quaternisation similaires. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le processus peut impliquer plusieurs étapes de purification, notamment la recristallisation et la filtration, pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de Réactions : Le bromure d'émépronium subit diverses réactions chimiques, notamment :

Réactions de Substitution : L'ion bromure peut être substitué par d'autres nucléophiles.

Réactions d'Oxydation et de Réduction : Le composé peut participer à des réactions redox dans des conditions spécifiques.

Réactifs et Conditions Courants :

Réactions de Substitution : Les réactifs courants comprennent les nucléophiles tels que les ions hydroxyde ou d'autres halogénures.

Réactions d'Oxydation et de Réduction : Des réactifs tels que le peroxyde d'hydrogène ou des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Principaux Produits Formés :

Réactions de Substitution : Les principaux produits comprennent des composés d'ammonium quaternaires substitués.

Réactions d'Oxydation et de Réduction : Les produits dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les molécules biologiques.

Médecine : Principalement utilisé dans le traitement de l'incontinence urinaire et d'autres affections urologiques.

Industrie : Utilisé dans la formulation de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés.

5. Mécanisme d'Action

Le this compound exerce ses effets en agissant comme un anticholinergique. Il bloque l'action de l'acétylcholine sur les récepteurs muscariniques de la vessie, entraînant une réduction des contractions du muscle vésical. Cela contribue à soulager les symptômes de l'incontinence urinaire et de la vessie hyperactive. Le composé cible principalement les récepteurs muscariniques, qui sont impliqués dans la régulation de la fonction vésicale .

Composés Similaires :

Oxybutynine : Un autre anticholinergique utilisé dans le traitement de la vessie hyperactive.

Toltérodine : Un antagoniste des récepteurs muscariniques utilisé pour des indications similaires.

Solifénacine : Un antagoniste sélectif des récepteurs muscariniques avec une durée d'action plus longue.

Comparaison : Le this compound est unique en sa structure spécifique d'ammonium quaternaire, qui contribue à ses propriétés pharmacocinétiques distinctes. Contrairement à certaines de ses contreparties, le this compound a une moindre tendance à traverser la barrière hémato-encéphalique, réduisant le risque d'effets secondaires sur le système nerveux central. Cela en fait une option privilégiée pour les patients sensibles à ces effets .

Comparaison Avec Des Composés Similaires

Oxybutynin: Another anticholinergic agent used in the treatment of overactive bladder.

Tolterodine: A muscarinic receptor antagonist used for similar indications.

Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.

Comparison: Emepronium bromide is unique in its specific quaternary ammonium structure, which contributes to its distinct pharmacokinetic properties. Unlike some of its counterparts, emepronium bromide has a lower tendency to cross the blood-brain barrier, reducing the risk of central nervous system side effects. This makes it a preferred option for patients who are sensitive to such effects .

Propriétés

IUPAC Name |

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKFSMBPRQBNCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27892-33-7 (Parent) | |

| Record name | Emepronium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50875265 | |

| Record name | Emepronium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-30-0 | |

| Record name | Emepronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emepronium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emepronium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emepronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMEPRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Emepronium Bromide exert its effects on the urinary bladder?

A1: Emepronium Bromide acts as an anticholinergic agent, primarily targeting muscarinic receptors in the bladder. [, , ] By blocking the action of acetylcholine at these receptors, it inhibits detrusor muscle contractions, leading to increased bladder capacity and reduced urinary frequency and urgency. [, , , ]

Q2: Does Emepronium Bromide affect bladder capacity in all patients with urinary incontinence?

A3: Studies show mixed results regarding Emepronium Bromide's effect on bladder capacity. While some studies report increased bladder capacity in patients with detrusor instability, others found no significant changes in patients with small, hyper-reflexic bladders. [, , , ]

Q3: How does the effect of Emepronium Bromide on bladder pressure relate to its impact on urinary flow?

A4: Emepronium Bromide has been shown to decrease both intravesical pressure and urinary flow rate. [] The reduction in detrusor muscle pressure likely contributes to the observed decrease in urinary flow.

Q4: What is the molecular formula and weight of Emepronium Bromide?

A5: The molecular formula of Emepronium Bromide is C20H28BrNO. It has a molecular weight of 378.36 g/mol. []

Q5: Is there spectroscopic data available for Emepronium Bromide?

A6: While specific spectroscopic data isn't detailed within the provided research, analytical techniques like electron-capture gas chromatography (GC) have been employed for its quantification in serum. [] This implies the use of GC-compatible derivatization methods.

Q6: What are the typical formulation strategies employed for Emepronium Bromide?

A7: Emepronium Bromide is commonly formulated as tablets for oral administration. [, , , , , , , ]

Q7: What is known about the pharmacokinetic profile of Emepronium Bromide?

A8: Emepronium Bromide exhibits a triexponential serum concentration decline after intravenous administration. It has a half-life ranging from 2.2 to 13 hours depending on the dose and the phase of elimination. [, ] Oral administration requires a higher dose to achieve therapeutic levels in serum. []

Q8: How is Emepronium Bromide eliminated from the body?

A9: Emepronium Bromide is primarily excreted in urine. [] Studies suggest both glomerular filtration and tubular secretion are involved in its renal clearance. []

Q9: Does the route of administration affect the efficacy of Emepronium Bromide?

A10: Emepronium Bromide's efficacy appears to be influenced by the route of administration. Intravenous administration resulted in quicker and higher serum concentrations compared to oral administration. [, ] Additionally, intravesical instillation has been explored as a potential alternative, demonstrating localized effects within the bladder. [, , ]

Q10: What are the primary clinical applications of Emepronium Bromide?

A11: Emepronium Bromide is primarily prescribed for the treatment of urinary incontinence, particularly urge incontinence associated with detrusor instability. [, , , , , , , , , , ] It is also used to address symptoms like nocturia and urinary frequency. [, , , ]

Q11: Is Emepronium Bromide more effective than placebo in treating urge incontinence?

A12: While some studies report improvement in symptoms with Emepronium Bromide, others suggest that placebo can be equally or even more effective in reducing symptoms like frequency of voiding and incontinence episodes. [, ]

Q12: Are there specific patient populations where Emepronium Bromide may be more or less effective?

A13: Emepronium Bromide demonstrated varying efficacy in different patient populations. For instance, it showed limited efficacy in elderly mentally ill patients with urinary incontinence and in elderly women with detrusor instability. [, ]

Q13: What are the known side effects associated with Emepronium Bromide?

A14: Emepronium Bromide has been associated with esophageal adverse effects like ulceration and stricture formation. [, , , , , , , ] Other reported side effects include dry mouth, constipation, and blurred vision, typical of anticholinergic medications. []

Q14: Are there any known interactions between Emepronium Bromide and other drugs?

A14: While specific drug interactions aren't detailed within the provided research, its anticholinergic properties could potentially interact with other medications possessing similar mechanisms of action.

Q15: Is Emepronium Bromide metabolized in the body, and if so, what are its metabolites?

A15: Limited information on Emepronium Bromide's metabolism is available within the provided research. Further studies are needed to determine its metabolic pathway and potential active metabolites.

Q16: Are there any emerging therapies or alternative treatment modalities for urge incontinence being explored?

A18: Intravesical instillation of medications like Lidocaine Gel is being investigated as an alternative treatment for urge incontinence, demonstrating promising results compared to oral Emepronium Bromide. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

![5-[(Methylamino)methyl]-2-furanmethanol](/img/structure/B135557.png)